

A Technical Guide to the Fundamental Differences of Terphenyl Isomers

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Compound of Interest

Compound Name: *O-Terphenyl*

CAS No.: 61788-33-8

Cat. No.: B7788251

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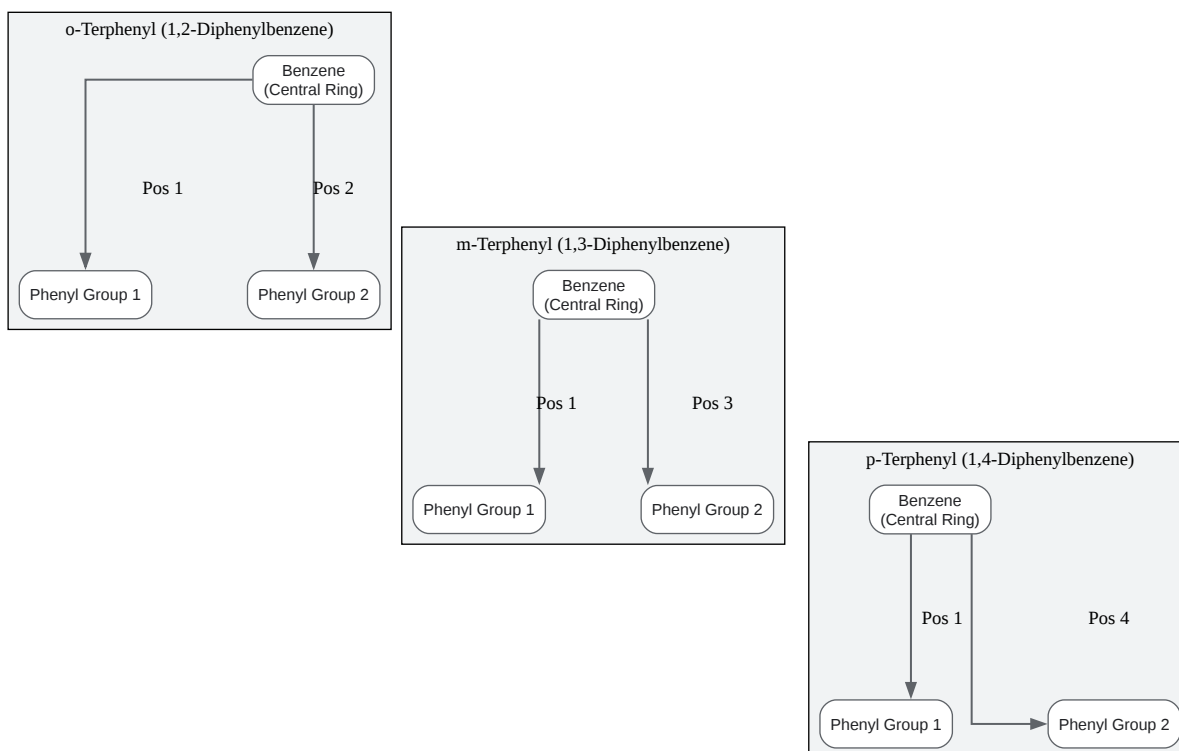
Abstract

Terphenyls, a class of aromatic hydrocarbons with the chemical formula $C_{18}H_{14}$, consist of a central benzene ring substituted with two phenyl groups.[1] They exist as three distinct positional isomers: **ortho-terphenyl (o-terphenyl)**, meta-terphenyl (m-terphenyl), and para-terphenyl (p-terphenyl).[2] While sharing the same molecular formula, their structural arrangements impart significant differences in physicochemical properties, reactivity, toxicological profiles, and applications. This technical guide provides an in-depth analysis of these fundamental differences, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. The guide summarizes quantitative data, details experimental protocols for isomer separation, and visualizes key structural and procedural concepts.

Molecular Structure and Stereochemistry

The core difference among the terphenyl isomers lies in the substitution pattern of the two phenyl groups on the central benzene ring.[2] This variation dictates the molecule's overall shape, symmetry, and planarity.

- **o-Terphenyl** (1,2-diphenylbenzene): The two phenyl groups are attached to adjacent carbons (positions 1 and 2) on the central ring. This proximity causes significant steric hindrance, forcing the phenyl rings to twist out of the plane of the central ring, resulting in a non-planar, asymmetric conformation.[3]
- **m-Terphenyl** (1,3-diphenylbenzene): The phenyl groups are attached at positions 1 and 3. This arrangement reduces steric hindrance compared to the ortho isomer, allowing for more rotational freedom, though the molecule is still not perfectly planar.[3][4]
- **p-Terphenyl** (1,4-diphenylbenzene): The phenyl groups are attached at opposite ends of the central ring (positions 1 and 4). This linear, symmetric structure minimizes steric hindrance, resulting in a highly planar molecule.[2][3] This planarity allows for efficient packing in the solid state, which significantly influences its physical properties.[3]



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Diagram 1. Logical representation of the three terphenyl isomers.

Physicochemical Properties

The structural variations directly translate into distinct physical and chemical properties. The high planarity and symmetry of *p*-terphenyl allow for strong intermolecular π - π stacking and efficient crystal lattice formation, resulting in a significantly higher melting point and lower solubility compared to its isomers. The non-planar nature of ***o*-terphenyl** disrupts crystal packing, leading to a much lower melting point.

Property	<i>o</i> -Terphenyl	<i>m</i> -Terphenyl	<i>p</i> -Terphenyl
CAS Number	84-15-1[1]	92-06-8[1]	92-94-4[1]
Molecular Weight	230.3 g/mol [5]	230.3 g/mol [6]	230.3 g/mol [7]
Appearance	Colorless to light-yellow solid[5][8]	White crystal[6]	White powder or needles[1][7]
Melting Point	56-59 °C[8]	83-85 °C[9]	212-214 °C[1]
Boiling Point	337 °C[5][8]	365 °C	376-389 °C[1][2][7]
Density	1.16 g/cm ³ [5][10]	~1.15 g/cm ³	1.23-1.24 g/cm ³ [1][2][7]
Water Solubility	Insoluble[5][8]	Insoluble	Insoluble[2][7]
Solubility	Very soluble in aromatic solvents[5]	Soluble in aromatic solvents	Soluble in hot benzene[7]
LogP (Octanol/Water)	5.5[5]	N/A	5.6[7]
Flash Point	170 °C (339 °F)[8][11]	N/A	207 °C (405 °F)[2]

Applications and Industrial Relevance

The unique properties of each isomer, as well as their mixtures, make them suitable for a range of specialized applications. Commercial-grade terphenyl is typically a mixture of all three isomers and is widely used for its high thermal stability.[1]

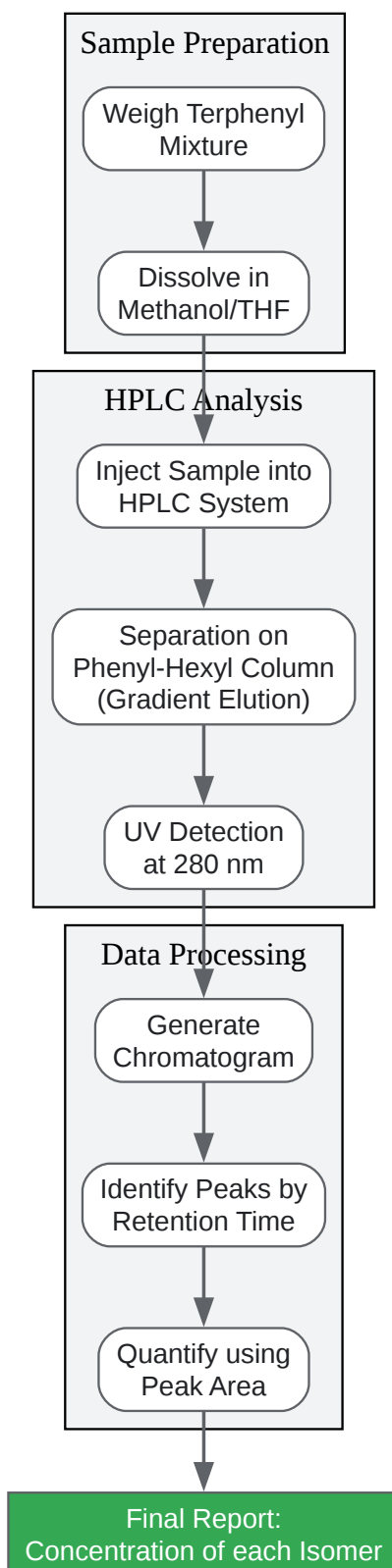
Isomer/Mixture	Key Applications
o-Terphenyl	- Plasticizer for polystyrene.[8][11]- Component in manufacturing of LEDs, liquid crystals, and lithium batteries.[12]
m-Terphenyl	- Synthesis of nanometer materials for organic magnets and molecular recognition.[12]- Sterically bulky ligands in catalysis and organometallic chemistry.[2][4]- Derivatives serve as electron transport materials.[6]
p-Terphenyl	- Primary solute in liquid and plastic scintillators for radiation detection.[12]- Intermediate for laser dyes.[12]- Building block for optical devices and biphenyl liquid crystals.[12][13]
Mixed Isomers	- Heat storage and transfer agents in nuclear reactors and solar thermal systems.[2][5][8]- Textile dye carriers.[2][8]- Intermediates for producing nonspreading lubricants.[2][11]

Toxicological and Biological Profiles

The toxicity of terphenyls is generally considered low, but it varies between isomers. The primary hazards are irritation to the skin, eyes, and respiratory tract upon exposure.[14] Animal studies have revealed isomer-specific effects following repeated exposure.

Isomer	Acute Oral LD ₅₀ (Rat)	Observed Effects in 30-Day Rat Feeding Study[15]
o-Terphenyl	1,900 mg/kg[15]	Elevated liver and kidney weight ratios
m-Terphenyl	2,400 mg/kg[15]	Elevated kidney weight ratios only
p-Terphenyl	>10,000 mg/kg[15]	No elevation in liver or kidney weight ratios

While synthetic terphenyls have limited biological roles, naturally occurring p-terphenyl derivatives, primarily isolated from fungi and plants, exhibit a wide range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects against tumor cells.[2][16] Their biosynthesis originates from the shikimate-chorismate pathway, where two molecules of phenylpyruvic acid condense to form the p-terphenyl core.[16]



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